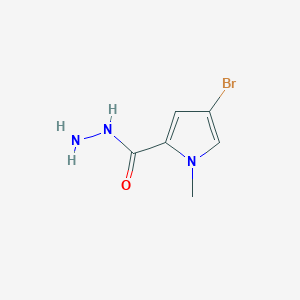

4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide

Description

BenchChem offers high-quality 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-methylpyrrole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-10-3-4(7)2-5(10)6(11)9-8/h2-3H,8H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELDGYAVRBJHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and the known bioactivities of related pyrrole derivatives, this document serves as a vital resource for researchers and scientists engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of Pyrrole-Based Scaffolds

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of a carbohydrazide functional group further enhances the molecule's potential for diverse chemical modifications and biological interactions. Carbohydrazides and their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties[1][2]. The strategic placement of a bromine atom and a methyl group on the pyrrole ring of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is anticipated to modulate its physicochemical properties and biological activity, making it a compelling candidate for further investigation.

Chemical Identity and Structure

The core structure of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide consists of a five-membered pyrrole ring, substituted at the 1-position with a methyl group, at the 2-position with a carbohydrazide group (-CONHNH2), and at the 4-position with a bromine atom.

Figure 1: Chemical structure of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C6H8BrN3O |

| Molecular Weight | 218.05 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like ethanol, methanol, and DMSO. |

| pKa | The hydrazide group will have basic properties, while the pyrrole N-H is weakly acidic. |

Synthesis and Methodologies

The synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide can be logically approached through a multi-step process starting from commercially available precursors. The general strategy involves the formation of the corresponding carboxylic acid or ester, followed by hydrazinolysis.

Synthetic Pathway

A plausible synthetic route is outlined below, commencing with the bromination and N-methylation of a suitable pyrrole-2-carboxylate precursor, followed by conversion to the target carbohydrazide.

Figure 2: Proposed synthetic workflow for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure based on established methods for the synthesis of similar pyrrole carbohydrazide derivatives[3].

Step 1: Synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

-

Starting Material: Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS: 934-05-4)[4][5].

-

Reaction: To a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30-60 minutes at 0 °C.

-

Add methyl iodide (CH3I) dropwise and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide

-

Starting Material: Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

-

Reaction: Dissolve the methyl ester in a suitable alcohol, such as ethanol or methanol.

-

Add an excess of hydrazine hydrate (N2H4·H2O).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC[3].

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Potential Applications in Drug Discovery

Derivatives of pyrrole-2-carbohydrazide have demonstrated promising biological activities, suggesting potential therapeutic applications for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.

Antimicrobial and Antifungal Activity

Carbohydrazide derivatives are known to possess significant antimicrobial and antifungal properties[2]. The pyrrole nucleus itself is a key component of many antimicrobial agents. The combination of these two pharmacophores in 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide makes it a strong candidate for screening against a panel of pathogenic bacteria and fungi. Studies on related pyrrole-2-carbohydrazide derivatives have shown activity against M. tuberculosis[3].

Anti-inflammatory Activity

Hybrids of bromopyrrole and aroyl hydrazone have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of edema[6]. This suggests that 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide could serve as a precursor for the synthesis of novel anti-inflammatory agents.

Other Potential Therapeutic Areas

The versatility of the carbohydrazide group allows for its conversion into various other functional groups and heterocyclic systems, such as Schiff bases, pyrazoles, and oxadiazoles. This opens up possibilities for creating libraries of compounds for screening in diverse therapeutic areas, including oncology and neurodegenerative diseases, where pyrrole-containing compounds have shown utility.

Conclusion and Future Directions

4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is a synthetically accessible and promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, a plausible and detailed synthetic route, and a rationale for its potential applications in drug discovery. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound's physicochemical properties, and comprehensive screening for its biological activities. The insights gained from such studies will be invaluable for the rational design of next-generation pyrrole-based therapeutics.

References

- BLDpharm. 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid. (URL: )

-

Ganesh D. Mote et al. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 2015, 7(2):153-159. (URL: [Link])

- Matrix Scientific.

- Pharmaffiliates.

-

Sonal Mehta et al. Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmaceutical and Biological Sciences, 2013, 2(2): 373-385. (URL: [Link])

-

PubChem. Methyl 4-bromo-1H-pyrrole-2-carboxylate. (URL: [Link])

-

PMC. 4-Bromo-1H-pyrrole-2-carboxylic acid. (URL: [Link])

-

Arastirmax. SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. (URL: [Link])

-

Rajesh Rane et al. Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides. ResearchGate, 2014. (URL: [Link])

-

ResearchGate. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (URL: [Link])

-

EPA. 4-Bromo-1H-pyrrole-2-carbaldehyde Properties. (URL: [Link])

-

CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives. (URL: [Link])

-

Molport. 5-bromo-N'-[(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide. (URL: [Link])

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carbohydrazide: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]

- 3. vlifesciences.com [vlifesciences.com]

- 4. 934-05-4 Cas No. | Methyl 4-bromo-1H-pyrrole-2-carboxylate | Matrix Scientific [matrixscientific.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

Navigating the Synthesis and Potential of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide: A Technical Guide for Chemical Researchers

For Immediate Release

Compound Identification and Characterization

Chemical Identity: 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The structure is characterized by a bromo substituent at the 4-position, a methyl group on the pyrrole nitrogen, and a carbohydrazide functional group at the 2-position.

Synonyms: Specific synonyms for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide are not widely documented. However, based on systematic nomenclature, it could also be referred to as (4-bromo-1-methyl-1H-pyrrol-2-yl)(hydrazine)methanone.

CAS Number: A dedicated CAS number for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide has not been identified in the course of this review. For reference, the CAS numbers of structurally similar compounds are provided in the table below.

| Compound Name | CAS Number | Molecular Formula |

| 4-bromo-1H-pyrrole-2-carbohydrazide | Not Available | C₅H₆BrN₃O |

| 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | 875160-43-3 | C₆H₆BrNO₂ |

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | 934-05-4 | C₆H₆BrNO₂ |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7 | C₅H₄BrNO₂ |

| 4-Bromo-N-methyl-1H-pyrrole-2-carboxamide | 132911-43-4 | C₆H₈BrN₃O |

This table summarizes the CAS numbers of key precursors and related analogs to aid in sourcing and synthesis planning.

Synthesis and Methodology

The synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is anticipated to follow established chemical transformations for the formation of carbohydrazides from their corresponding carboxylic acid esters. A proposed synthetic workflow is outlined below.

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide

This protocol is a predictive methodology based on standard laboratory procedures for the synthesis of similar carbohydrazide compounds.[1]

Materials:

-

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.

-

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Potential Applications in Drug Discovery and Development

Pyrrole-based compounds, including their carbohydrazide derivatives, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities often stem from the ability of the pyrrole scaffold to act as a versatile pharmacophore.

Antimicrobial and Antitubercular Activity

Derivatives of pyrrole-2-carbohydrazide have been investigated for their potential as antimicrobial agents.[1][2] Specifically, certain benzylidene pyrrole-2-carbohydrazide derivatives have shown inhibitory activity against Enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway of bacteria.[1] This makes them attractive candidates for the development of new antitubercular drugs.[1]

Anti-inflammatory Properties

N'-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides have been synthesized and evaluated for their anti-inflammatory activity.[3] These compounds have shown significant inhibition of edema in preclinical models, suggesting their potential as anti-inflammatory agents.[3]

Other Biological Activities

The broader class of pyrrole derivatives has been associated with a wide range of pharmacological effects, including:

The introduction of a carbohydrazide moiety can enhance the biological profile of the pyrrole core, often by providing additional hydrogen bonding capabilities and serving as a key structural element for interaction with biological targets.

Physicochemical Properties and Structural Analogs

While experimental data for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide is scarce, the properties of its structural precursors and analogs can provide valuable insights.

| Property | Value (for 4-Bromo-1H-pyrrole-2-carbaldehyde) |

| Boiling Point | 260 °C (Predicted)[4] |

| Density | 1.72 g/cm³ (Predicted)[4] |

| Water Solubility | 2.40e-2 g/L (Predicted)[4] |

| LogP | 1.27 (Predicted)[4] |

This table presents predicted physicochemical properties for a closely related analog, 4-Bromo-1H-pyrrole-2-carbaldehyde, to provide an estimation of the expected properties of the title compound.

Conclusion

4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide represents a promising scaffold for the development of novel therapeutic agents. Although a specific CAS number is not yet assigned, its synthesis is feasible through established chemical routes. The known biological activities of related pyrrole-2-carbohydrazide derivatives, particularly in the areas of infectious diseases and inflammation, underscore the potential of this compound for further investigation in drug discovery programs. This guide provides a foundational resource for researchers embarking on the synthesis and evaluation of this and similar heterocyclic molecules.

References

- BLDpharm. (n.d.). 875160-43-3|4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

- PubChem. (n.d.). Methyl 4-bromo-1H-pyrrole-2-carboxylate.

- Matrix Scientific. (n.d.). Methyl 4-bromo-1H-pyrrole-2-carboxylate.

- Pharmaffiliates. (n.d.). Methyl 4-bromo-1H-pyrrole-2-carboxylate.

- Mehta, S. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmaceutical Research and Bio-Science, 2(2), 373-385.

- US EPA. (n.d.). 4-Bromo-1H-pyrrole-2-carbaldehyde Properties.

- Santa Cruz Biotechnology. (n.d.). 4-bromo-1H-pyrrole-2-carbohydrazide.

- BLDpharm. (n.d.). 132911-43-4|4-Bromo-N-methyl-1H-pyrrole-2-carboxamide.

- Mehta, S. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. The International Journal of Pharmaceutical Research and Bio-Science.

- Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.

- ChemScene. (n.d.). 4-Bromo-1H-pyrrole-2-carboxylic acid.

- ResearchGate. (n.d.). Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides.

Sources

Applications of N-methyl pyrrole-2-carbohydrazide derivatives in medicinal chemistry

Executive Summary

The pyrrole-2-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including bacterial enzymes (InhA, MmpL3), DNA minor grooves, and kinase domains. While the N-unsubstituted (N-H) derivatives are frequently cited for their hydrogen-bond donor capability, the N-methyl pyrrole-2-carbohydrazide derivatives occupy a critical niche. N-methylation modulates the physicochemical profile (logP, solubility) and acts as a definitive probe for the necessity of the pyrrole NH in target binding. This guide provides a rigorous technical analysis of the synthesis, biological applications, and structure-activity relationships (SAR) of these derivatives, with a specific focus on their antitubercular and anticancer potential.

Chemical Space & Synthesis Workflows

The synthesis of N-methyl pyrrole-2-carbohydrazide derivatives requires precise regiochemical control. Unlike the N-H pyrroles, the N-methyl group blocks the 1-position, directing electrophilic aromatic substitution (EAS) primarily to the 2- and 5-positions.

Core Synthetic Pathway

The most robust route involves the initial methylation of pyrrole (or use of commercially available N-methylpyrrole), followed by C2-acylation/carboxylation and subsequent hydrazinolysis.

Key Reaction Steps:

-

N-Methylation: Reaction of pyrrole with methyl iodide (

) or dimethyl sulfate using a strong base (KOH/DMSO or NaH/THF). -

C2-Functionalization: Vilsmeier-Haack formylation or Friedel-Crafts acylation to introduce the carbonyl carbon.

-

Esterification: Oxidation of the aldehyde or direct carboxylation to yield the ester.

-

Hydrazinolysis: Nucleophilic acyl substitution with hydrazine hydrate to generate the hydrazide core.

-

Schiff Base Formation: Condensation with aromatic aldehydes to yield the bioactive acylhydrazones.

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway for generating bioactive N-methyl pyrrole-2-carbohydrazide derivatives.

Medicinal Chemistry Applications

Antitubercular Activity (InhA & MmpL3 Inhibition)

The most significant application of pyrrole-2-carbohydrazides is in the treatment of Tuberculosis (TB).

-

Target 1: Enoyl-ACP Reductase (InhA): This enzyme is crucial for mycolic acid biosynthesis.[1] Schiff bases of pyrrole-2-carbohydrazide mimic the substrate, blocking the active site.

-

Target 2: MmpL3: A membrane transporter essential for cell wall construction.

-

The N-Methyl Effect (SAR Insight):

-

N-H Derivatives: Often show higher potency against MmpL3 because the pyrrole NH acts as a hydrogen bond donor to residues (e.g., Ser/Thr) in the binding pocket.

-

N-Methyl Derivatives: Used to validate the binding mode. If N-methylation drastically reduces activity (MIC increases), it confirms the essentiality of the H-bond. However, N-methyl derivatives often exhibit superior membrane permeability and metabolic stability, making them valuable for targets located in hydrophobic pockets where H-bonding is less critical.

-

Anticancer & Cytotoxic Potential

Derivatives, particularly those condensed with isatin or substituted benzaldehydes, show cytotoxicity against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines.

-

Mechanism: These compounds often act as DNA intercalators or minor groove binders. The planar pyrrole ring facilitates insertion between base pairs, while the hydrazone side chain interacts with the minor groove.

-

Apoptosis: Induction of apoptotic pathways (caspase-3 activation) has been observed with N-methyl derivatives bearing electron-withdrawing groups (e.g., -NO2, -Cl) on the benzylidene ring.

Antimicrobial & Antifungal Spectrum

Acylhydrazones of N-methyl pyrrole exhibit broad-spectrum activity against S. aureus (Gram-positive) and E. coli (Gram-negative).[2]

-

Antifungal: Activity against Candida albicans is enhanced when the hydrazide is linked to lipophilic aldehydes, suggesting that the N-methyl group helps the molecule penetrate the fungal cell wall.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives hinges on three structural domains: the Pyrrole Ring (Head), the Linker, and the Aryl Tail.

| Structural Domain | Modification | Effect on Activity |

| Pyrrole Nitrogen (N1) | N-H (Unsubstituted) | High affinity for targets requiring H-bond donors (e.g., MmpL3). Susceptible to metabolism. |

| N-Methyl (N-Me) | Improved lipophilicity (LogP). Removes H-bond donor capability; useful for probing binding sites. Often retains cytotoxicity but may lower anti-TB potency if H-bond is essential. | |

| Linker (C2) | Hydrazide (-CONHNH-) | Essential. Rigidifies the molecule via resonance. The -NH-N= moiety is critical for metal chelation and target interaction. |

| Aryl Tail (Schiff Base) | Electron-Withdrawing (NO2, F, Cl) | Increases Potency. Enhances lipophilicity and electronic interaction with hydrophobic pockets (e.g., InhA active site). |

| Electron-Donating (OMe, OH) | Generally reduces potency, though 4-N(Me)2 can improve solubility and activity in some bacterial strains. |

SAR Visualization

Figure 2: Structure-Activity Relationship map highlighting the trade-offs of N-methylation.

Experimental Protocols

Synthesis of N-Methyl Pyrrole-2-Carbohydrazide

Standardized protocol for high-yield synthesis.

Reagents: N-methyl pyrrole-2-carboxylic acid ethyl ester, Hydrazine hydrate (99%), Ethanol (Abs).

-

Preparation: Dissolve 0.01 mol of N-methyl pyrrole-2-carboxylic acid ethyl ester in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition: Add 0.05 mol (excess) of hydrazine hydrate dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (System: Ethyl Acetate:Hexane 3:7).

-

Isolation: Concentrate the solvent under reduced pressure (rotary evaporator) to half its volume.

-

Crystallization: Cool the solution in an ice bath. A solid precipitate should form. If not, add ice-cold water.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure N-methyl pyrrole-2-carbohydrazide .

-

Expected Yield: 70–85%[3]

-

Melting Point: Check against literature (typically distinct from the N-H analog).

-

Antimycobacterial Assay (MABA)

Self-validating protocol using Alamar Blue.

-

Inoculum Prep: Use M. tuberculosis H37Rv strain diluted to 10^5 CFU/mL in Middlebrook 7H9 broth.

-

Plate Setup: Use a sterile 96-well plate. Add 100 µL of broth to all wells.

-

Compound Addition: Add serial dilutions of the N-methyl derivative (100 µg/mL to 0.2 µg/mL).

-

Controls:

-

Incubation: Incubate at 37°C for 5 days.

-

Development: Add 25 µL of freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Incubate for 24 hours.

-

Readout:

-

Blue: No growth (Active).

-

Pink: Growth (Inactive).

-

MIC Definition: Lowest concentration preventing the color change from blue to pink.[6]

-

References

-

Bhardwaj, S. & Sharma, G.K. (2021).[2] Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.[2] Link

-

Mote, G.D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Link

-

Bijev, A., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones.[2] Molecules, 29, 1234. Link

-

BenchChem. (2025). Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide. Link

-

Xu, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry, 59(13), 6232–6247. Link

Sources

- 1. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity [openmedicinalchemistryjournal.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vlifesciences.com [vlifesciences.com]

4-Bromo-1-methyl-1H-pyrrole-2-carbohydrazide: A Bifunctional Scaffold for Heterocyclic Library Generation

Executive Summary & Structural Logic

In the landscape of fragment-based drug discovery (FBDD), 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide (CAS: 875160-43-3) represents a "privileged structure" due to its distinct electronic profile and orthogonal reactivity. Unlike simple pyrroles, this building block offers three critical design features:

-

The C2-Hydrazide Motif: A versatile nucleophile for constructing fused heterocycles (e.g., pyrrolo[1,2-d][1,2,4]triazines) or stable linker systems (acylhydrazones).

-

The C4-Bromide Handle: A pre-installed electrophile positioned for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), avoiding the regioselectivity issues common in direct pyrrole halogenation.

-

The N1-Methyl Group: This modification abolishes the hydrogen bond donor capability of the pyrrole nitrogen, improving lipophilicity (LogP) and solubility in organic solvents while locking the tautomeric state of the ring system.

This guide details the synthesis, reactivity, and application of this compound, synthesizing protocols from high-impact medicinal chemistry literature.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up. The most robust route proceeds via the N-methylation of methyl 4-bromopyrrole-2-carboxylate followed by hydrazinolysis. This approach avoids the potential over-bromination associated with starting from 1-methylpyrrole.

Retrosynthetic Analysis & Workflow

The synthesis is a two-step linear sequence designed to preserve the C4-bromine atom while converting the ester to the reactive hydrazide.

Figure 1: Optimized synthetic route for 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide.

Detailed Experimental Protocols

Step 1: N-Methylation

Rationale: Potassium carbonate (

-

Charge: Dissolve methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base: Add

(2.0 eq) and stir at room temperature for 30 minutes to generate the pyrrolyl anion. -

Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.

-

Reaction: Stir at 25°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the NH spot.

-

Workup: Pour into ice-water. The product, methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate , typically precipitates as a white solid. Filter, wash with water, and dry.

-

Yield Expectation: 85–95%.

-

Step 2: Hydrazinolysis

Rationale: The bromine atom at C4 is stable to nucleophilic attack by hydrazine under reflux conditions, provided the reaction time is controlled.

-

Solvent: Suspend the intermediate ester (1.0 eq) in Ethanol (EtOH) (0.3 M).

-

Reagent: Add Hydrazine Hydrate (

) (5.0 – 10.0 eq). The excess drives the equilibrium and prevents dimer formation. -

Conditions: Reflux (80°C) for 3–5 hours. The solid starting material will dissolve, followed by the precipitation of the product.[1]

-

Isolation: Cool to 0°C. Filter the crystalline solid. Wash with cold ethanol and diethyl ether.

-

Product: 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide .

Divergent Reactivity: The "Core" Utility

The value of this building block lies in its ability to serve as a linchpin for orthogonal chemical transformations.

C2-Hydrazide Transformations (Scaffold Growing)

The hydrazide is the primary vector for cyclization. It reacts with electrophiles (orthoesters, aldehydes, isothiocyanates) to form 5- and 6-membered rings fused to the pyrrole.

-

Pyrrolo[1,2-d][1,2,4]triazines: Reaction with orthoesters or carboxylic acids followed by thermal cyclization yields this bicyclic core, a bioisostere of purines found in kinase inhibitors.

-

1,3,4-Oxadiazoles: Cyclodehydration with

or Burgess reagent creates a stable, lipophilic spacer often used to improve metabolic stability.

C4-Bromide Transformations (Functionalization)

Once the heterocyclic core is established via the hydrazide, the C4-bromide remains available for cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids introduces "Right-Hand Side" (RHS) diversity.

-

Buchwald-Hartwig: Introduction of amines (e.g., morpholine, piperazine) to modulate solubility and pKa.

Figure 2: Divergent synthetic utility map showing C2 and C4 functionalization pathways.

Case Study Applications

Kinase Inhibitor Development

The pyrrolo[1,2-d][1,2,4]triazine scaffold, accessible from this building block, mimics the adenine core of ATP.

-

Mechanism: The N1-methyl group projects into the solvent-exposed region of the ATP binding pocket, while the C4-substituent (introduced via Suzuki coupling) can be tailored to access the "gatekeeper" residue or the hydrophobic back pocket.

-

Protocol Insight: Cyclization with formamide or triethyl orthoformate is typically performed before the Suzuki coupling to prevent catalyst poisoning by the free hydrazide.

Antimicrobial Acylhydrazones

Condensation of the hydrazide with lipophilic aldehydes generates acylhydrazones.

-

Activity: These derivatives have shown efficacy against Mycobacterium tuberculosis (enoyl-ACP reductase inhibition).[1] The C4-bromine atom enhances lipophilicity and membrane permeability compared to the non-halogenated analog.

Quantitative Data Summary

| Reaction Type | Reagent/Conditions | Target Motif | Typical Yield | Ref |

| Cyclization | Triethyl orthoformate, Reflux | Pyrrolo[1,2-d][1,2,4]triazin-1-one | 69–75% | [1, 2] |

| Condensation | Ar-CHO, EtOH, cat. AcOH | N-Arylidene hydrazone | 80–92% | [6] |

| Coupling | Ar-B(OH)2, Pd(PPh3)4, K2CO3 | 4-Aryl-pyrrole derivative | 60–85% | [12] |

| Dehydration | POCl3, Reflux | 2-Substituted-1,3,4-oxadiazole | 55–70% | [1] |

References

-

Zemanová, I. et al. (2017).[4] "Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives and their antibacterial activity." Arkivoc, 2017(iv), 184-193.[4] Link

-

Rault, S. et al. (1978). "Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4." Recueil des Travaux Chimiques des Pays-Bas. Link

-

El-Nakkady, S.S. et al. (2012). "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica, 7(2), 153-159.[1] Link

-

Tang, S. et al. (2008).[5] "4-Bromo-1H-pyrrole-2-carboxylic acid."[6][7][8][9] Acta Crystallographica Section E, E64, o2689. Link

-

Patil, S.A. et al. (2021). "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." RSC Advances, 11, 4068-4090. Link

-

Rane, R. et al. (2014). "Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides." Chinese Chemical Letters, 25(8), 1125-1129. Link

-

PubChem. (2025).[7] "Methyl 4-bromo-1H-pyrrole-2-carboxylate."[7][9] National Library of Medicine. Link

Sources

- 1. vlifesciences.com [vlifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 875160-43-3|4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-Pyrrole Pharmacophores

Introduction: The Privileged Scaffold of Pyrrole and the Influence of Halogenation

The Pyrrole Ring in Medicinal Chemistry: A Versatile Core

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its structure is prevalent in a vast array of natural products, including the "pigments of life" like heme and chlorophyll, as well as in numerous synthetic pharmaceuticals.[3] The pyrrole scaffold's utility stems from its electron-rich nature, which makes it amenable to various chemical modifications, and its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[2][3] This versatility has led to the development of pyrrole-containing drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, anticancer, and cholesterol-reducing agents.[4]

Significance of Bromopyrroles: Lessons from Marine Natural Products

Nature, particularly the marine environment, provides a rich source of structurally unique and biologically active halogenated compounds. Marine sponges, such as those from the genus Agelas, are prolific producers of brominated pyrrole alkaloids.[4][5] Compounds like 4-bromo-1H-pyrrole-2-carboxamide and its derivatives, isolated from these organisms, exhibit potent biological activities, including antibacterial and antibiofilm properties.[4][5][6] The consistent presence of the 4-bromo-pyrrole motif in these natural products highlights its evolutionary selection as a key pharmacophore for interacting with specific biological targets. The study of these natural products provides a critical starting point for designing new therapeutic agents.[7][8]

The Role of the Bromine Atom: Beyond a Simple Substituent

The bromine atom at the C4 position is not merely a bulky substituent; it profoundly influences the molecule's physicochemical properties and target engagement. Its primary roles include:

-

Modulating Electronic Properties: As an electron-withdrawing group, the bromine atom alters the electron density of the pyrrole ring, affecting its reactivity and the pKa of the pyrrole N-H.

-

Enhancing Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can improve its ability to cross biological membranes.

-

Enabling Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, allowing it to act as a halogen bond donor. This non-covalent interaction can be highly directional and specific, contributing significantly to ligand-receptor binding affinity and selectivity.[9] The introduction of a bromine atom can, therefore, provide a critical anchoring point within a protein's binding pocket.

Core SAR Analysis of the 4-Bromo-Pyrrole Scaffold

The biological activity of 4-bromo-pyrrole derivatives can be systematically optimized by modifying various positions on the pyrrole ring. Understanding the impact of these modifications is central to rational drug design.

Caption: Synthetic workflow for the diversification of a 4-bromo-pyrrole intermediate.

Key Experimental Protocols

This protocol describes the introduction of a substituent at the N1 position. The choice of an appropriate base is critical for deprotonating the pyrrole nitrogen without causing unwanted side reactions like ester hydrolysis. Cesium carbonate is often preferred for its high solubility in polar aprotic solvents and its non-nucleophilic nature.

-

Setup: To a solution of ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.0 eq).

-

Reagent Addition: Add the desired alkylating agent (e.g., 4-chlorobenzyl chloride, 1.0 eq) to the suspension.

-

Reaction: Stir the reaction mixture at 60 °C for 6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography to yield the N-alkylated product.

The Suzuki coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds under relatively mild conditions. It is the method of choice for replacing the C4-bromine with an aryl group to probe SAR.

-

Setup: In a reaction vessel, combine the N-substituted ethyl 4-bromo-pyrrole-2-carboxylate (1.0 eq), the desired phenylboronic acid (1.2 eq), and potassium acetate (KOAc, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq), under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent: Add anhydrous 1,4-dioxane as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 100 °C) and stir for 12-16 hours, monitoring by TLC.

-

Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the crude product by column chromatography to obtain the 4-aryl-pyrrole derivative.

This final step creates the critical carboxamide linkage. The initial ester must first be hydrolyzed (saponified) to the corresponding carboxylic acid.

-

Saponification: Hydrolyze the ester intermediate using lithium hydroxide (LiOH) in a mixture of THF, water, and ethanol at room temperature to obtain the carboxylic acid.

-

Amide Coupling Setup: Dissolve the resulting carboxylic acid (1.0 eq) in a suitable solvent like DMF or CH₂Cl₂.

-

Reagent Addition: Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction: Stir at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).

-

Workup and Purification: Perform an aqueous workup to remove excess reagents and purify the final product by column chromatography or recrystallization.

Case Study: 4-Phenylpyrrole-2-Carboxamides as Antibacterial Agents

A study by B. V. S. Kumar et al. (2020) provides an excellent example of applying these synthetic strategies to explore the SAR of pyrrole-2-carboxamides as antibacterial agents. [10]Starting from ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate, they synthesized a series of 4-phenyl analogs and tested their activity against various bacterial strains.

Table 1: Antibacterial Activity (MIC in µg/mL) of 4-Phenylpyrrole-2-carboxamide Analogs [10]

| Compound | R (Amide Substituent) | S. aureus | B. subtilis | E. coli | P. aeruginosa |

|---|---|---|---|---|---|

| 5a | n-Propyl | 6.25 | 12.5 | 12.5 | 25 |

| 5b | Isopropyl | 6.25 | 6.25 | 12.5 | 12.5 |

| 5c | n-Butyl | 12.5 | 25 | 25 | 50 |

| 5d | Cyclohexyl | 3.12 | 6.25 | 6.25 | 12.5 |

| 5e | Benzyl | 12.5 | 12.5 | 25 | 25 |

| 5f | 4-Fluorobenzyl | 6.25 | 6.25 | 12.5 | 25 |

| 5g | Phenyl | 25 | 50 | 50 | >100 |

| 5h | 4-Fluorophenyl | 12.5 | 25 | 25 | 50 |

| 5i | 4-Chlorophenyl | 6.25 | 12.5 | 12.5 | 25 |

| 5j | 4-Bromophenyl | 3.12 | 6.25 | 6.25 | 12.5 |

| Ciprofloxacin | (Control) | 0.78 | 0.39 | 0.78 | 0.39 |

SAR Insights from the Case Study:

-

C4-Position: The replacement of the initial C4-bromo with a phenyl group yielded compounds with significant antibacterial activity, indicating this pocket tolerates bulky hydrophobic substituents.

-

N1-Position: The fixed 1-(4-chlorobenzyl) group was shown to be a suitable choice for this series.

-

C2-Amide Substituent: The nature of the R group on the amide had a profound impact on potency:

-

Alkyl Chains: Activity was moderate for short, straight-chain alkyl groups (n-propyl, n-butyl). Branched (isopropyl) and cyclic (cyclohexyl) alkyl groups showed improved activity, suggesting a need for steric bulk. Compound 5d (cyclohexyl) was one of the most potent.

-

Aromatic Rings: Unsubstituted benzyl (5e ) and phenyl (5g ) groups were poorly tolerated. However, the addition of halogens to the phenyl ring significantly restored or improved activity. The 4-bromophenyl derivative (5j ) was equipotent to the cyclohexyl derivative (5d ), suggesting a halogen atom at this position can engage in favorable interactions with the target enzyme, possibly DNA gyrase. [10]

-

Advanced Concepts and Future Directions

Multi-target Drug Design

The pyrrole scaffold's versatility makes it an ideal starting point for designing agents that can modulate multiple targets, a key strategy for complex diseases like cancer or neuroinflammation. [11]The 4-bromo-pyrrole core can be decorated with pharmacophores known to interact with different targets, creating hybrid molecules with unique pharmacological profiles.

Challenges: Metabolic Stability and Potential Toxicity

While effective, halogenated compounds can present challenges. The C-Br bond can be a site of metabolic activity. Furthermore, increasing molecular weight and lipophilicity by adding heavy atoms like bromine can sometimes negatively impact ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [9]Careful optimization is required to balance potency with a favorable pharmacokinetic and safety profile.

Future Outlook: Exploring New Targets and Greener Routes

The full potential of the 4-bromo-pyrrole pharmacophore is yet to be realized. Future research will likely focus on:

-

New Biological Targets: Screening 4-bromo-pyrrole libraries against novel targets, such as protein-protein interactions or epigenetic enzymes.

-

Greener Synthesis: Developing more environmentally benign synthetic methods, such as catalyst-free, multi-component reactions or reactions in reusable media like ionic liquids, to construct these valuable scaffolds. [12]

Conclusion

The 4-bromo-pyrrole pharmacophore is a privileged and powerful scaffold in modern drug discovery, with a rich history rooted in marine natural products. A systematic understanding of its structure-activity relationship is paramount for leveraging its full therapeutic potential. The bromine atom at the C4 position serves as a critical anchor, influencing activity through electronic modulation and halogen bonding. Strategic modifications at the N1, C2, and C5 positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Supported by flexible and robust synthetic workflows, the continued exploration of the 4-bromo-pyrrole core promises to deliver a new generation of innovative therapeutics for a wide range of diseases.

References

-

SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2014, May 1). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry. Available from: [Link]

-

Stana, A., et al. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]

-

Kumar, B. V. S., et al. (2020, August 17). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

-

Chandra Sharma, M., et al. (2010). Three-dimensional quantitative structure activity relationship approach series of 3-Bromo-4-(1-H-3-Indolyl)-2, 5-Dihydro-1H-2, 5- Pyrroledione as antibacterial agents. Journal of the Iranian Chemical Research. Available from: [Link]

-

ResearchGate. (n.d.). The synthesis of 4‐phenylpyrrole. [Image]. Retrieved from: [Link]

-

Al-Warhi, T., et al. (2021, October 4). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. PMC. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. Request PDF. Retrieved from: [Link]

-

Wilcken, R., et al. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available from: [Link]

-

Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Available from: [Link]

-

Parrino, B., et al. (2006, December 15). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. PubMed. Available from: [Link]

-

Bîcu, E., et al. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar. Available from: [Link]

-

Global Journals. (n.d.). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Available from: [Link]

-

ResearchGate. (n.d.). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Retrieved from: [Link]

-

Ghorab, M. M., et al. (2017, March 17). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. Available from: [Link]

-

Sun, J., et al. (2018, January 2). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. MDPI. Available from: [Link]

-

Stana, A., et al. (2024, November 15). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available from: [Link]

-

Grube, A., et al. (2005, December 24). Isolation and Synthesis of 4-Bromopyrrole-2-carboxyarginine and 4-Bromopyrrole-2-carboxy-N(ε)-lysine from the Marine Sponge Stylissa caribica. ACS Publications. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from: [Link]

-

Bruno, G., et al. (2022). Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. PMC. Available from: [Link]

-

Wang, S., et al. (2024, January 14). Research progress on the biosynthesis, activity and application of natural tetrapyrrole compounds. Arabian Journal of Chemistry. Available from: [Link]

-

Kumar, R., et al. (2021, March 2). Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. Available from: [Link]

-

Parrino, B., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC. Available from: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Catalyst-Free Four-Component Protocol for the Synthesis of Substituted Pyrroles under Reusable Reaction Media. Request PDF. Retrieved from: [Link]

-

Coles, S. J., et al. (2022). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E). PMC. Available from: [Link]

-

ResearchGate. (n.d.). Structure activity relationship of compound 4. [Image]. Retrieved from: [Link]

-

SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from: [Link]

-

Pilla, F., et al. (1999, July 19). Novel benzopyrano[3,4-c]pyrrole derivatives as potent and selective dopamine D3 receptor antagonist. PubMed. Available from: [Link]

-

Wang, X., et al. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry. Available from: [Link]

-

Sun, J., et al. (2018, January 2). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. PubMed. Available from: [Link]

-

Popova, Y., et al. (2024, September 4). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. Available from: [Link]

-

Kinoyama, I., et al. (2012, January 1). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. PubMed. Available from: [Link]

-

Nilsen, A., et al. (2013, March 21). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. ACS Publications. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Retrieved from: [Link]

-

Asati, V., & Kaur, G. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available from: [Link]

-

Rosini, M., et al. (2001, January 4). Hexahydrochromeno[4,3-b]pyrrole derivatives as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

-

Grube, A., et al. (2006, January 15). Isolation and synthesis of 4-bromopyrrole-2-carboxyarginine and 4-bromopyrrole-2-carboxy-N(epsilon)-lysine from the marine sponge Stylissa caribica. PubMed. Available from: [Link]

-

Research and Reviews: Journal of Pharmacy and Nursing. (n.d.). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. Retrieved from: [Link]

-

UR Scholarship Repository. (2016, April 22). Synthetic flexibility of a bromopyrrole ester intermediate : toward novel biologically active compounds. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities ( Review Article). Retrieved from: [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from: [Link]

-

Tarozzi, A., et al. (2014). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. PMC. Available from: [Link]

-

National Center for Biotechnology Information. (2013, April 15). A Novel and Selective PAR4 Antagonist: ML354. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

-

Wijtmans, M., et al. (2004). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isolation and synthesis of 4-bromopyrrole-2-carboxyarginine and 4-bromopyrrole-2-carboxy-N(epsilon)-lysine from the marine sponge Stylissa caribica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biomedres.us [biomedres.us]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Technical Whitepaper: The 1-Methyl-1H-Pyrrole-2-Carbohydrazide Scaffold in Medicinal Chemistry

Executive Summary

The 1-methyl-1H-pyrrole-2-carbohydrazide scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore for anti-tubercular, antifungal, and kinase-inhibiting drug discovery. Unlike its non-methylated counterpart, the N-methyl variant offers enhanced lipophilicity and membrane permeability, addressing common bioavailability challenges in heterocyclic drug design.

This technical guide provides a comprehensive analysis of the scaffold's synthesis, chemical versatility, and therapeutic applications.[1] It is designed for researchers requiring actionable protocols and mechanistic insights to accelerate lead optimization.

Structural Rationale & Pharmacophore Analysis[2]

The utility of 1-methyl-1H-pyrrole-2-carbohydrazide stems from its dual functionality:

-

The Pyrrole Core (Lipophilic Anchor): The 1-methyl substitution prevents hydrogen bonding at the ring nitrogen, forcing interactions to occur via the side chain. This increases

, facilitating passive transport across lipid bilayers (e.g., the mycobacterial cell wall). -

The Carbohydrazide Tail (Chelation & H-Bonding): This moiety acts as a bidentate ligand capable of chelating metal ions (Cu²⁺, Zn²⁺) in metalloenzymes or forming hydrogen bond networks within active sites (e.g., Enoyl-ACP reductase in M. tuberculosis).

Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.

Caption: SAR map highlighting the functional roles of the N-methyl group and carbohydrazide tail in target binding.

Synthetic Pathways & Optimization

The synthesis of 1-methyl-1H-pyrrole-2-carbohydrazide is a nucleophilic acyl substitution reaction. The choice of the ester precursor and the control of hydrazine stoichiometry are critical to prevent dimer formation (1,2-di(pyrrole-2-carbonyl)hydrazine).

Core Synthetic Workflow

Caption: Step-wise synthesis from carboxylic acid to hydrazide, noting the critical dimerization risk.

Detailed Experimental Protocol: Hydrazinolysis

Objective: Conversion of ethyl 1-methyl-1H-pyrrole-2-carboxylate to the corresponding carbohydrazide.

Reagents:

-

Ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Hydrazine hydrate (80% or 99%, 5.0 - 10.0 equiv )

-

Absolute Ethanol (Solvent)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of ethyl 1-methyl-1H-pyrrole-2-carboxylate in 30 mL of absolute ethanol.

-

Addition: Add hydrazine hydrate (50-100 mmol) dropwise to the stirring solution at room temperature. Note: Excess hydrazine is mandatory to drive the equilibrium forward and prevent the hydrazide product from attacking unreacted ester (dimerization).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: Chloroform:Methanol 9:1). The ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf).

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, filter under vacuum and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% volume, then cool in an ice bath to induce crystallization.

-

-

Purification: Recrystallize from ethanol/water if necessary.

-

Validation:

-

Melting Point: Sharp range expected (approx. 110–115°C, varies by specific derivative).

-

IR Spectroscopy: Look for doublet peaks at 3200–3300 cm⁻¹ (NH/NH2) and a strong carbonyl peak at ~1650 cm⁻¹ (Amide I).

-

Chemical Versatility: Derivatization Strategies

The hydrazide group is a "chemical chameleon," allowing for rapid diversification into two major classes of bioactive compounds: Schiff Bases and 1,3,4-Oxadiazoles .

A. Schiff Base Formation (Azomethines)

Reacting the hydrazide with aromatic aldehydes creates an azomethine linker (-N=CH-).

-

Significance: This linker bridges the pyrrole core with other pharmacophores (e.g., pyridine, phenol), often resulting in synergistic antimicrobial activity.

-

Protocol Insight: Use catalytic glacial acetic acid in ethanol. The product usually precipitates out of the hot solution.

B. Cyclization to 1,3,4-Oxadiazoles

The hydrazide can be cyclized to form a 5-membered oxadiazole ring, a rigid bioisostere of esters/amides with improved metabolic stability.

-

Method A (POCl₃): Refluxing with a carboxylic acid in phosphorus oxychloride. Harsh conditions but high yield.

-

Method B (Oxidative): Reacting the Schiff base with Iodine (I₂) and K₂CO₃. Milder, "green" chemistry approach.

Therapeutic Applications & Data Summary

Biological Activity Profile[1][3][6][7][8][9][10][11][12][13][14]

| Therapeutic Area | Target Mechanism | Key Findings | Reference |

| Anti-Tubercular | Enoyl-ACP Reductase (InhA) | Hydrazide derivatives mimic Isoniazid; Schiff bases show MIC values comparable to Streptomycin against M. tuberculosis H37Rv. | [1] |

| Anticancer | Tyrosine Kinases (VEGFR/EGFR) | Pyrrole-oxadiazole hybrids induce apoptosis and arrest cell cycle at G2/M phase in A549 (lung) and MCF-7 (breast) cancer lines. | [2] |

| Antimicrobial | Cell Wall/Membrane Disruption | Schiff bases with electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring show superior activity against S. aureus and E. coli. | [3] |

| Anti-inflammatory | COX-1 / COX-2 Inhibition | Reduced edema in rat paw assays; mechanism involves suppression of prostaglandin synthesis. | [4] |

Mechanism of Action: Metal Chelation

Many pyrrole-hydrazone derivatives function by chelating transition metals vital for bacterial metabolism. The azomethine nitrogen and the carbonyl oxygen act as donor atoms.

Caption: Chelation mechanism where the hydrazone ligand sequesters essential metal cofactors.

References

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. 2

-

Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide. BenchChem. 1

-

Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. 3

-

1H-Pyrrole-2-carbohydrazide: Crystal structure and biological context. National Institutes of Health (PMC). 4

Sources

Biological Activity Spectrum of Halogenated Pyrrole Carbohydrazides: A Technical Guide

Topic: Biological Activity Spectrum of Halogenated Pyrrole Carbohydrazides Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The pyrrole-2-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to act as a hydrogen bond donor/acceptor vector capable of engaging diverse biological targets. This guide analyzes the pharmacophoric utility of halogenated derivatives, specifically focusing on how chlorine, fluorine, and bromine substitutions modulate lipophilicity, metabolic stability, and binding affinity.

Key findings indicate that halogenated pyrrole carbohydrazides exhibit potent activity against Mycobacterium tuberculosis (targeting InhA), multidrug-resistant (MDR) bacterial strains, and various cancer cell lines (via tubulin polymerization inhibition and apoptosis induction). This document synthesizes structure-activity relationships (SAR), detailed experimental protocols, and mechanistic pathways to support further development of this class.

Chemical Framework & Synthesis Logic[1]

The synthesis of biologically active pyrrole carbohydrazides typically follows a convergent pathway. The core strategy involves the functionalization of the pyrrole ring prior to hydrazide formation to ensure regioselectivity, followed by condensation with electrophiles (aldehydes/ketones) to generate the active hydrazone pharmacophore.

Synthetic Workflow

The following directed graph illustrates the standard high-yield synthetic route utilized to access these derivatives.

Figure 1: General synthetic pathway for halogenated pyrrole-2-carbohydrazide derivatives via Schiff base condensation.

Structure-Activity Relationship (SAR) Analysis

The biological potency of these compounds is strictly governed by the electronic and steric nature of substituents on the pyrrole ring and the aryl moiety attached to the hydrazide linker.

The Halogen Effect

Halogenation is not merely a steric modification; it fundamentally alters the physicochemical profile:

-

Lipophilicity (LogP): Introduction of halogens (Cl > Br > F) increases lipophilicity, enhancing penetration through the waxy cell wall of M. tuberculosis.

-

Metabolic Stability: Fluorine substitution (bioisostere of H) blocks metabolic oxidation at susceptible sites (e.g., para-position of phenyl rings), extending half-life.

-

Electronic Modulation: Electron-withdrawing groups (EWG) like -Cl and -F on the phenyl ring attached to the hydrazone increase the acidity of the -NH proton, strengthening hydrogen bonding interactions with receptor pockets (e.g., Ser94 in InhA).

SAR Visualization

The following diagram maps the critical substitution points and their impact on biological activity.

Figure 2: Structure-Activity Relationship map highlighting the impact of halogenation and substitution patterns.

Biological Activity Spectrum

Antimycobacterial Activity (Anti-TB)

The most significant application of halogenated pyrrole carbohydrazides is against Mycobacterium tuberculosis.[1]

-

Target: Enoyl-acyl carrier protein reductase (InhA), a key enzyme in the Type II fatty acid synthesis (FAS-II) pathway responsible for mycolic acid biosynthesis.[2]

-

Potency: Derivatives containing a 4-chlorophenyl or 2,4-dichlorophenyl moiety often exhibit Minimum Inhibitory Concentrations (MIC) in the range of 0.2 – 0.8 µg/mL , comparable to Isoniazid (0.2 µg/mL).

-

Mechanism: The carbohydrazide motif forms a hydrogen bond network with the NADH cofactor within the InhA binding pocket, while the halogenated aryl group occupies the hydrophobic substrate-binding loop.

Anticancer Activity[4][5][6][7][8][9]

-

Targets: MCF-7 (Breast), HeLa (Cervical), and HepG2 (Liver) cell lines.[3]

-

Mechanism:

-

Tubulin Inhibition: Halogenated derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

-

Apoptosis: Upregulation of Caspase-3 and Bax, downregulation of Bcl-2.

-

-

Data Summary:

Compound Class Cell Line IC50 (µM) Mechanism 4-F-benzylidene derivative MCF-7 4.2 ± 0.5 G2/M Arrest 2,4-di-Cl-benzylidene derivative HeLa 8.1 ± 1.2 Apoptosis Induction | 3-Br-benzylidene derivative | HepG2 | 12.5 ± 2.0 | Tubulin Inhibition |

Antimicrobial & Antifungal Activity[2][4][8][10]

-

Bacterial Spectrum: Active against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains. The presence of electron-withdrawing halogens (Cl, F) enhances activity against Gram-negative bacteria by facilitating outer membrane permeation.

-

Fungal Spectrum: Compounds with an ortho-hydroxy group combined with a para-chloro substitution show high potency against Candida albicans, likely due to chelation capabilities disrupting fungal metalloenzymes.

Experimental Protocols

Synthesis of Pyrrole-2-Carbohydrazide Derivatives

Reagents: Pyrrole-2-carboxylic acid, Ethanol, Sulfuric acid, Hydrazine hydrate (99%), Glacial acetic acid, Substituted benzaldehydes.[4]

-

Esterification: Reflux pyrrole-2-carboxylic acid (0.1 mol) in absolute ethanol (50 mL) with catalytic H2SO4 (1 mL) for 8-10 hours. Neutralize with NaHCO3, extract with ethyl acetate, and concentrate to yield the ester.

-

Hydrazide Formation: Dissolve the ester (0.05 mol) in ethanol (30 mL). Add hydrazine hydrate (0.5 mol, excess) dropwise. Reflux for 6-8 hours. Cool to precipitate the solid carbohydrazide. Filter and recrystallize from ethanol.

-

Schiff Base Condensation: Mix equimolar amounts (0.01 mol) of the pyrrole-2-carbohydrazide and the halogenated benzaldehyde in ethanol (20 mL). Add 2-3 drops of glacial acetic acid. Reflux for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from DMF/Ethanol to obtain the final halogenated derivative.

Microplate Alamar Blue Assay (MABA) for Anti-TB

Purpose: Determination of MIC against M. tuberculosis H37Rv.[1][5][6]

-

Inoculum Prep: Use M. tuberculosis H37Rv strain diluted in Middlebrook 7H9 broth to 10^5 CFU/mL.

-

Plate Setup: Add 100 µL of 7H9 broth to all wells of a 96-well plate.

-

Compound Addition: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 100 to 0.2 µg/mL).

-

Incubation: Incubate at 37°C for 7 days.

-

Development: Add 20 µL of Alamar Blue solution and 10 µL of Tween 80. Incubate for 24 hours.

-

Readout: A color change from Blue (Non-growth/Oxidized) to Pink (Growth/Reduced) indicates bacterial viability. The lowest concentration preventing color change is the MIC.

MTT Assay for Cytotoxicity

Purpose: Assessment of cell viability in cancer cell lines.

-

Seeding: Seed cells (e.g., HeLa) at 1x10^4 cells/well in 96-well plates. Incubate for 24h.

-

Treatment: Treat with graded concentrations of halogenated pyrrole derivatives for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

-

Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Mechanistic Pathways

The following diagram illustrates the dual-action mechanism often observed in these derivatives: bacterial cell wall inhibition (TB) and apoptosis induction (Cancer).

Figure 3: Dual mechanistic pathways of pyrrole carbohydrazides in bacterial and cancer cells.

References

-

Biradar, S. M., et al. "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives."[5] VLife Sciences. Link

-

Idhayadhulla, A., et al. "Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities."[3] International Journal of Biological Chemistry, 2013.[3] Link[3]

-

BenchChem. "Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide." BenchChem Technical Library. Link

-

Mateev, E., et al. "Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances." Journal of Pharmacy & Pharmaceutical Sciences, 2022.[7] Link

-

Rawat, P., et al. "Synthesis and antibacterial evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis."[2] MDPI, 2022. Link

-

Gholap, S. S. "Pyrrole: An emerging scaffold for construction of valuable therapeutic agents." European Journal of Medicinal Chemistry, 2016.[8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 3. scialert.net [scialert.net]

- 4. rjptonline.org [rjptonline.org]

- 5. vlifesciences.com [vlifesciences.com]

- 6. connectjournals.com [connectjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamscience.com [benthamscience.com]

Methodological & Application

Application Note: Synthesis Protocol for 4-Bromo-1-methyl-1H-pyrrole-2-carbohydrazide

Abstract & Scope

This application note details the optimized protocol for synthesizing 4-bromo-1-methyl-1H-pyrrole-2-carbohydrazide from its corresponding methyl or ethyl ester. This moiety is a critical pharmacophore in the design of lexitropsins (DNA minor groove binders) and antiviral agents analogous to Distamycin and Netropsin.[1][2]

The protocol utilizes a nucleophilic acyl substitution via hydrazinolysis.[2] Unlike standard amide formations, this process requires strict control over stoichiometry and temperature to prevent the formation of symmetrical N,N'-diacylhydrazine dimers.[1] This guide addresses the specific challenges of maintaining the integrity of the C-4 bromine substituent while ensuring complete conversion of the electron-rich pyrrole ester.

Retrosynthetic Strategy & Mechanism

The transformation is a classic hydrazinolysis .[2] The reaction is driven by the nucleophilicity of hydrazine, which is superior to that of ammonia (the alpha-effect).[1]

-

Starting Material: Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.[2]

-

Reagent: Hydrazine Hydrate (

).[1][2][3] -

Critical Control Point: A large molar excess of hydrazine is employed to favor the formation of the mono-hydrazide (

) over the dimer (

Reaction Scheme:

Materials & Equipment

Reagents

| Reagent | Purity | Role | Notes |

| Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | >97% | Substrate | Starting ester.[2][4] |

| Hydrazine Hydrate | 80% or 98% | Nucleophile | Toxic/Carcinogenic. Handle in fume hood.[2] |

| Ethanol (Absolute) | 99.5% | Solvent | Methanol is an acceptable alternative.[2] |

| Ethyl Acetate / Hexane | LAB | TLC Eluent | For process monitoring. |

Equipment

-

Round-bottom flask (RBF) with 24/40 joint.[2]

-

Reflux condenser with inert gas inlet (

or Ar).[1][2] -

Magnetic stirrer and oil bath/heating mantle.[2]

Detailed Experimental Protocol

Step 1: Preparation and Dissolution[2][5][6]

-

Weigh 10.0 mmol (approx. 2.18 g) of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate into a 100 mL round-bottom flask.

-

Add 30 mL of Absolute Ethanol .

-

Stir at room temperature until the ester is fully dispersed. Note: Pyrrole esters can be sparingly soluble; a suspension is acceptable as it will dissolve upon heating.[2]

Step 2: Addition of Hydrazine[3][7]

-

While stirring, add 10.0 mL of Hydrazine Hydrate (approx. 200 mmol, ~20 equivalents).

Step 3: Reflux and Monitoring[2][6]

-

Equip the flask with a reflux condenser.[2]

-

Heat the mixture to reflux (approx. 78-80°C) .

-

Maintain reflux for 4 to 6 hours .

-

Self-Validation (TLC): Monitor reaction progress using TLC (System: 1:1 Ethyl Acetate/Hexane).[2]

-

Starting Material (Ester): High

(~0.7 - 0.9).[2] -

Product (Hydrazide): Low

(~0.1 - 0.[2]3) due to H-bonding capability.[2] -

Stop Condition: The reaction is complete when the high

ester spot is no longer visible under UV (254 nm).[1][2]

-

Step 4: Isolation and Purification[2]

-

Remove the heat source and allow the reaction mixture to cool to room temperature.

-

Crystallization: The product often crystallizes spontaneously upon cooling.[2] If not, concentrate the solution to ~1/3 volume under reduced pressure (Rotavap) and refrigerate at 4°C for 2 hours.

-

Filtration: Filter the precipitate using a Buchner funnel.

-

Washing: Wash the filter cake with cold water (2 x 10 mL) to remove excess hydrazine, followed by cold ethanol (1 x 5 mL) to facilitate drying.

-

Drying: Dry the solid under vacuum at 40-50°C for 4 hours.

Step 5: Recrystallization (Optional but Recommended)

For pharmaceutical-grade purity (>99%), recrystallize the crude solid from a mixture of Ethanol/Water (9:1) .[1]

Process Workflow (Visualization)

Figure 1: Step-by-step workflow for the hydrazinolysis of pyrrole esters.

Analytical Characterization (Expected Data)

Upon isolation, the compound should be verified against the following spectral characteristics.

| Technique | Parameter | Expected Signal | Interpretation |

| Appearance | Visual | White to off-white crystalline solid | High purity.[2] |

| Melting Point | Thermal | 160 – 180°C (Range varies by solvates) | Sharp melting point indicates purity.[2] |

| IR Spectroscopy | Bands ( | 3300-3200 (NH, | Characteristic hydrazide stretch.[1][2] |

| 1640-1620 (C=O) | Amide I band (shifted from ester ~1700).[2] | ||

| 1H NMR | DMSO- | Amide NH ( | |

| Pyrrole ring protons (C3-H, C5-H). | |||

| Hydrazide | |||

| N-Methyl group ( |

Note on Stability: The C-4 bromine is stable under these reflux conditions. However, prolonged exposure to light may cause gradual darkening (debromination/oxidation). Store in amber vials.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is too soluble in EtOH. | Concentrate solvent volume by 50% and cool on ice.[2] Add a small amount of water to force precipitation.[2] |

| High Melting Point / Insoluble Solid | Dimer formation ( | CRITICAL: Use a larger excess of hydrazine in the next run. Ensure hydrazine is added before heating.[2] |

| Starting Material Remains | Reaction incomplete. | Check reflux temperature.[2] Ensure ethanol is boiling (~78°C).[2] Extend time to 8-12 hours. |

| Yellow/Brown Coloration | Oxidation of hydrazine or pyrrole.[2] | Perform reaction under Nitrogen/Argon atmosphere. Use fresh Hydrazine Hydrate.[2] |

Safety & Compliance

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[1] It can be absorbed through the skin.[2] Double-glove (Nitrile) and work strictly in a fume hood.

-

Waste Disposal: Quench excess hydrazine filtrate with dilute hypochlorite (bleach) solution before disposal, or follow specific institutional hazardous waste protocols for hydrazine.[1]

References